molecular formula C23H17F2N3O4S B2810235 (E)-N-(3,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 902298-34-4

(E)-N-(3,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No. B2810235
CAS RN: 902298-34-4
M. Wt: 469.46
InChI Key: ZNNHCJNJNIOQTM-SLEBQGDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. The compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis Techniques: The compound is synthesized through various reactions, such as Knoevenagel condensation and cyclocondensation, confirming its structure through spectroscopic techniques (Azab et al., 2017).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity: Chromene derivatives, including this compound, exhibit significant antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Azab et al., 2017).
  • Antitumor Potential: Theoretical studies suggest that chromone derivatives show promise in antitumor applications, with properties favoring biological activity (Mary et al., 2021).

Structural Analysis and Chemical Reactivity

  • Crystal Structure Analysis: Studies on similar chromene carboxamides reveal their planar molecular structures, aiding in understanding their chemical behavior and reactivity (Gomes et al., 2015).
  • Computational Studies: Theoretical investigations into chromone derivatives provide insights into their molecular geometries, vibrational spectra, electronic properties, and molecular electrostatic potential, which are essential for predicting their reactivity and biological activities (Mary et al., 2021).

properties

IUPAC Name

(2E)-N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4S/c1-14-6-9-17(10-7-14)33(30,31)28-27-23-18(12-15-4-2-3-5-21(15)32-23)22(29)26-16-8-11-19(24)20(25)13-16/h2-13,28H,1H3,(H,26,29)/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNHCJNJNIOQTM-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

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